N-trifluoroacetyl-(S)-isoserine

Catalog No.
S8822289
CAS No.
M.F
C5H6F3NO4
M. Wt
201.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-trifluoroacetyl-(S)-isoserine

Product Name

N-trifluoroacetyl-(S)-isoserine

IUPAC Name

(2S)-2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Molecular Formula

C5H6F3NO4

Molecular Weight

201.10 g/mol

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-1-2(10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1

InChI Key

JYFQKLRWYXWIQB-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)O)NC(=O)C(F)(F)F

Isomeric SMILES

C([C@@H](C(=O)O)O)NC(=O)C(F)(F)F

N-trifluoroacetyl-(S)-isoserine is a derivative of isoserine, an amino acid characterized by its unique structure and properties. This compound features a trifluoroacetyl group attached to the nitrogen atom of the isoserine backbone, enhancing its chemical reactivity and biological activity. The trifluoroacetyl moiety is known for its ability to modulate biological interactions, making N-trifluoroacetyl-(S)-isoserine a compound of interest in medicinal chemistry and biochemical research.

Due to the presence of both amino and hydroxyl functional groups. Key reactions include:

  • Acylation Reactions: The trifluoroacetyl group can be involved in acylation reactions, where it can react with nucleophiles to form amides or esters.
  • Hydrolysis: Under acidic or basic conditions, the trifluoroacetyl group can be hydrolyzed, regenerating the parent isoserine.
  • Transamidation: The compound can undergo transamidation reactions, allowing for the exchange of the trifluoroacetyl group with other amines.

These reactions are significant for synthesizing various derivatives and exploring their biological activities.

N-trifluoroacetyl-(S)-isoserine exhibits notable biological activities, particularly as a potential inhibitor of neurotransmitter transporters. Research has indicated that modifications to the isoserine structure can enhance selectivity and potency against specific targets such as the human GABA transporter (hGAT3) . The compound's structural features allow it to interact effectively with biological systems, making it a candidate for further pharmacological studies.

The synthesis of N-trifluoroacetyl-(S)-isoserine typically involves the following steps:

  • Starting Material: Begin with (S)-isoserine as the base amino acid.
  • Trifluoroacetic Anhydride Reaction: React (S)-isoserine with trifluoroacetic anhydride in an appropriate solvent (such as dioxane or water) at controlled temperatures to facilitate acylation.
  • Purification: The resulting product can be purified using techniques such as crystallization or chromatography to obtain pure N-trifluoroacetyl-(S)-isoserine.

Alternative methods may include using trifluoroacetic acid esters in a basic aqueous medium, allowing for selective acylation under controlled pH conditions .

N-trifluoroacetyl-(S)-isoserine has several applications, particularly in:

  • Medicinal Chemistry: Its ability to inhibit neurotransmitter transporters makes it a valuable compound for developing drugs targeting neurological disorders.
  • Biochemical Research: It serves as a tool compound for studying protein interactions and enzyme mechanisms due to its unique structural properties.
  • Synthetic Chemistry: As a building block, it can be used to synthesize more complex bioactive molecules.

Recent studies have focused on the interaction of N-trifluoroacetyl-(S)-isoserine with various biological targets. For example, its inhibitory effects on human GABA transporters have been investigated, revealing promising selectivity profiles compared to other compounds . Such interaction studies are crucial for understanding the compound's potential therapeutic applications and guiding further development.

Several compounds share structural similarities with N-trifluoroacetyl-(S)-isoserine. These include:

  • L-isoserine: The parent compound without the trifluoroacetyl modification; serves as a baseline for comparison in biological activity.
  • N-acetyl-L-isoserine: Similar in structure but with an acetyl group instead of trifluoroacetyl; provides insights into how different acyl groups affect activity.
  • N-Boc-L-isoserine: A protected form of isoserine used in peptide synthesis; highlights differences in reactivity and stability due to protective groups.
  • N-phenylacetyl-L-isoserine: Another acylated derivative that allows for comparisons of hydrophobic interactions and binding affinities.
CompoundStructural FeatureUnique Properties
L-isoserineNo acylationBaseline for biological activity
N-acetyl-L-isoserineAcetyl groupLess sterically hindered than trifluoroacetyl
N-Boc-L-isoserineBoc protectionStable under acidic conditions; used in peptide synthesis
N-phenylacetyl-L-isoserinePhenyl groupIncreased lipophilicity; potential for different interactions

N-trifluoroacetyl-(S)-isoserine stands out due to its enhanced reactivity and specific biological interactions attributed to the trifluoroacetyl moiety, which influences both pharmacodynamics and pharmacokinetics compared to these similar compounds.

N-Trifluoroacetyl-(S)-isoserine, systematically named (2S)-3-amino-2-[(trifluoroacetyl)amino]propanoic acid, features a β-amino group protected by a trifluoroacetyl (TFA) moiety and a free α-amino group. Its molecular formula is C₆H₉F₃N₂O₃, with a molecular weight of 238.15 g/mol. The stereochemistry at the C2 position (S-configuration) ensures compatibility with chiral pool strategies.

Structural Features:

  • Trifluoroacetyl group: Enhances lipophilicity and stabilizes the β-amino group against nucleophilic attack.
  • Ethyl ester derivatives: Often used to improve solubility in organic solvents during synthetic steps.

Historical Development in Organofluorine Chemistry

The synthesis of N-trifluoroacetyl amino acids emerged in the 1950s with methods using trifluoroacetic anhydride. However, these early approaches lacked selectivity and scalability. A breakthrough occurred in 1987 with the development of aqueous-phase trifluoroacetylation using alkyl trifluoroacetates (e.g., isopropyl or n-butyl esters) under pH 8–11. This method exploited differential protonation states of α- and ω-amino groups, enabling selective protection of the latter—critical for synthesizing derivatives like N-trifluoroacetyl-(S)-isoserine.

Milestones:

  • 1955: First use of S-ethyl trifluorothioacetate for amino group protection.
  • 1987: Industrial-scale process patent (EP0239063A2) for ω-selective trifluoroacetylation.
  • 1990s: Adoption in taxol side-chain synthesis, leveraging chiral purity >99% ee.

Role in Chiral Pool Synthesis

N-Trifluoroacetyl-(S)-isoserine serves as a linchpin in asymmetric synthesis due to:

  • Stereochemical Stability: The TFA group resists racemization under acidic or basic conditions.
  • Orthogonal Protection: Compatible with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups on α-amino sites.
  • Taxane Applications: Acts as a precursor for paclitaxel’s C13 side chain, where microbial reduction and deprotection yield the final chiral alcohol.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

201.02489216 g/mol

Monoisotopic Mass

201.02489216 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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